L-Lysine-15N2 (dihydrochloride)
Description
Significance of Stable Isotope Tracers in Biological Systems
Stable isotope tracers have become indispensable tools in metabolic research, offering a window into the dynamic processes that govern life. nih.govwiley.com By introducing molecules labeled with stable isotopes into cells, tissues, or whole organisms, researchers can follow their metabolic fate, elucidating the intricate network of biochemical pathways. bitesizebio.com This approach has been particularly instrumental in understanding the synthesis, degradation, and turnover of proteins and other vital biomolecules. nih.gov The use of these tracers has significantly enhanced our understanding of metabolic events, which in turn holds promise for advancing the diagnosis and treatment of human diseases. wiley.com
Fundamental Principles of Isotopic Labeling for Biological Investigations
Isotopic labeling for biological investigations is founded on the principle that organisms cannot distinguish between a naturally abundant "light" isotope and its "heavy" stable counterpart. nih.gov When a labeled compound, such as an amino acid, is introduced into a biological system, it is incorporated into newly synthesized proteins or other metabolites. oup.comnih.gov Analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can then differentiate between the light and heavy forms of the molecule based on their mass difference. nih.govbitesizebio.com This allows for the precise quantification of metabolic processes, such as the rate of protein synthesis or the flux through a particular metabolic pathway. nih.govacs.org
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;; |
InChI Key |
JBBURJFZIMRPCZ-WLJXYRRISA-N |
Isomeric SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
L Lysine 15n2 Dihydrochloride As a Specialized Isotopic Probe
Contextualization within the Landscape of Stable Isotope-Labeled Amino Acids
Stable isotope-labeled amino acids (SILAAs) are indispensable tools in modern biomedical research. They are used to track the metabolism of amino acids, quantify proteins, and study protein turnover. isotope.com The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) offers a safe and effective alternative to radioactive isotopes.
One of the most prominent applications of SILAAs is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another population is grown in a medium with a "heavy" (isotope-labeled) amino acid. The two cell populations are then combined, and the relative abundance of proteins can be determined by comparing the intensities of the light and heavy peptide peaks in the mass spectrum.
L-lysine is a commonly used amino acid in SILAC for several reasons. It is an essential amino acid, meaning that cells cannot produce it on their own and must take it up from the culture medium. This ensures efficient incorporation of the labeled lysine (B10760008) into newly synthesized proteins. Additionally, trypsin, a widely used enzyme in proteomics for protein digestion, cleaves proteins specifically at the C-terminus of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.
While L-Lysine-15N2 provides a clear mass shift, other labeled forms of lysine are also utilized to enhance experimental design and accuracy. For instance, L-Lysine labeled with both ¹³C and ¹⁵N (e.g., L-Lysine-¹³C₆,¹⁵N₂) provides an even greater mass shift, which can improve the resolution and accuracy of quantification in complex samples. isotope.commedchemexpress.com
Isotopic Enrichment and Purity Considerations in Research Applications
The isotopic enrichment and chemical purity of L-Lysine-15N2 (dihydrochloride) are critical parameters that significantly impact the reliability and accuracy of research findings. Isotopic enrichment refers to the percentage of the heavy isotope (¹⁵N) in the labeled compound, while chemical purity indicates the absence of other chemical contaminants.
High isotopic enrichment (typically >98%) is crucial for several reasons:
Accurate Quantification: In quantitative proteomics, the ratio of heavy to light peptide signals is used to determine the relative abundance of proteins. Low isotopic enrichment can lead to an underestimation of this ratio, as the "heavy" sample will contain a higher proportion of unlabeled or partially labeled peptides. This can obscure real biological differences or lead to the false identification of changes in protein expression.
Reduced Spectral Complexity: Incomplete labeling results in complex and overlapping isotope patterns in the mass spectrum, making data analysis more challenging and prone to errors. nih.gov High enrichment ensures a distinct and easily identifiable peak for the labeled peptide.
Enhanced Sensitivity: A higher degree of labeling increases the signal-to-noise ratio for the heavy peptide, improving the sensitivity of detection, especially for low-abundance proteins. A study on the microbial fermentative preparation of L-[15N2]lysine highlighted that the doubly labeled lysine could be detected at dilutions ten times greater than singly labeled lysine. nih.gov
Metabolic scrambling, where the isotopic label is transferred from the intended amino acid to other molecules within the cell, can also affect the accuracy of labeling experiments. loewenlabs.com Careful experimental design and data analysis are necessary to account for such effects.
The following table summarizes the properties of a commercially available L-Lysine-15N2 hydrochloride product, highlighting the typical purity standards required for research applications.
| Property | Specification |
| Isotopic Purity | 98 atom % ¹⁵N |
| Chemical Assay | 98% (CP) |
| Form | Solid |
| Optical Activity | [α]20/D +21°, c = 8 in 5 M HCl |
| Melting Point | 263-264 °C (decomposed) |
| Mass Shift | M+2 |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
In a study measuring protein turnover in mouse tissues, a diet containing L-lysine labeled with both ¹³C and ¹⁵N (¹³C₆, ¹⁵N₂) was used. The high isotopic enrichment of this tracer was essential for the robust analytical strategy, minimizing the complexity of the resulting mass spectra and allowing for accurate calculations of protein half-lives. nih.gov This underscores the critical importance of high isotopic purity for obtaining reliable data in dynamic proteomic studies.
Applications in Quantitative Proteomics and Protein Dynamics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
SILAC is a powerful technique for the accurate quantification of proteins in complex samples. It relies on metabolically incorporating "heavy" or "light" amino acids into the entire proteome of cultured cells. nih.gov L-Lysine-15N2 (dihydrochloride), along with other isotopically labeled amino acids, is a key reagent in this methodology.
Core Principles and Design of SILAC Experiments Utilizing L-Lysine-15N2 (dihydrochloride)
The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. researchgate.net One population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-lysine), while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-Lysine-15N2 (dihydrochloride). creative-biolabs.comnih.gov For successful SILAC experiments, cells are typically cultured for at least five cell divisions to ensure that the labeled amino acid is incorporated into virtually all proteins. nih.gov
After a sufficient labeling period, the two cell populations are combined, and the proteins are extracted and digested, usually with trypsin. nih.gov Trypsin cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues, ensuring that most resulting peptides will contain a single labeled amino acid. The peptide mixture is then analyzed by mass spectrometry. Since the isotopically labeled peptides are chemically identical to their light counterparts but have a different mass, they can be distinguished and quantified by the mass spectrometer. jpt.com The ratio of the intensities of the heavy and light peptide peaks provides a direct and accurate measure of the relative abundance of the corresponding protein in the two cell populations. creative-biolabs.com
L-Lysine-15N2 (dihydrochloride) is often used in conjunction with other labeled amino acids, such as those containing carbon-13 (¹³C), to enable multiplexing—the simultaneous comparison of more than two conditions. creative-biolabs.com For instance, a triplex SILAC experiment might use light lysine and arginine, medium-labeled lysine (e.g., with deuterium (B1214612), ²H) and arginine, and heavy-labeled lysine (e.g., L-Lysine-¹³C₆,¹⁵N₂) and arginine. nih.gov
Table 1: Common Isotopic Labels for Lysine in SILAC Experiments
| Label | Isotopic Composition | Mass Shift (Da) |
| Light | Natural abundance ¹²C, ¹⁴N | 0 |
| Medium | e.g., L-Lysine-²H₄ | +4 |
| Heavy | e.g., L-Lysine-¹³C₆,¹⁵N₂ | +8 |
This table is for illustrative purposes and specific mass shifts may vary based on the exact isotopic labeling.
Pulsed SILAC (pSILAC) for Kinetic Proteomics Studies
Pulsed SILAC (pSILAC) is a modification of the classic SILAC technique that allows for the study of protein dynamics, such as synthesis and degradation rates. nih.govbiorxiv.org In a typical pSILAC experiment, cells are initially grown in a "light" medium. At the start of the experiment, the light medium is replaced with a "heavy" medium containing an isotope-labeled amino acid like L-Lysine-15N2 (dihydrochloride). researchgate.netsigmaaldrich.com
By collecting and analyzing cell samples at different time points after the switch to the heavy medium, researchers can measure the rate at which newly synthesized proteins, incorporating the heavy label, appear. nih.govresearchgate.net This provides a direct measurement of protein synthesis rates. Conversely, by tracking the disappearance of the light-labeled proteins, protein degradation rates can be determined. nih.gov This kinetic information is invaluable for understanding how cellular proteomes respond to various stimuli or perturbations, such as drug treatments or changes in environmental conditions. biorxiv.org
Comparative Proteomic Analysis in Cellular and Subcellular Fractions
SILAC, utilizing L-Lysine-15N2 (dihydrochloride), is a powerful tool for the comparative analysis of protein expression in different cellular states or in various subcellular compartments. nih.gov By labeling two distinct cell populations—for example, treated versus untreated cells—researchers can accurately quantify changes in protein abundance across the entire proteome in response to a specific treatment. researchgate.net
Furthermore, SILAC can be combined with subcellular fractionation techniques to investigate the protein composition of specific organelles. nih.gov For instance, to identify proteins specific to the lysosome, one could compare the proteomes of purified lysosomal fractions from cells grown in heavy and light media. nih.gov This approach helps to distinguish true organelle-resident proteins from contaminants that co-purify with the fraction. nih.gov The quantitative nature of SILAC allows for the creation of detailed protein atlases of different subcellular locations and the study of protein translocation between compartments under various conditions. nih.gov
Quantitative Mass Spectrometry (MS) Integration for Protein Characterization
The successful application of SILAC relies on its integration with high-performance mass spectrometry and sophisticated data analysis workflows.
High-Resolution Mass Spectrometry for Isotope-Labeled Peptide Detection
High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are essential for SILAC experiments. acs.org These instruments have the capability to accurately resolve the small mass differences between the light and heavy isotope-labeled peptide pairs. acs.org This high mass accuracy is critical for the unambiguous identification and quantification of the labeled peptides, especially in complex biological samples containing thousands of proteins. acs.org
The mass spectrometer detects the mass-to-charge ratio (m/z) of the peptides. In a SILAC experiment, a peptide containing the natural L-lysine will have a specific m/z, while its counterpart containing L-Lysine-15N2 will have a slightly higher m/z due to the heavier nitrogen isotopes. jpt.com The high resolution of the mass spectrometer allows for the clear separation and measurement of the signal intensities for both peptide forms.
Data Analysis Workflows for Relative Protein Quantification
After the mass spectrometry data is acquired, specialized software is used for its analysis. researchgate.net These data analysis workflows typically involve several key steps:
Peptide Identification: The software searches the acquired tandem mass spectra against a protein sequence database to identify the amino acid sequences of the detected peptides.
Peptide Pairing: The software identifies pairs of peptides that are identical in sequence but differ in mass due to the isotopic label (e.g., one peptide containing light lysine and the other containing L-Lysine-15N2).
Ratio Calculation: For each identified peptide pair, the software calculates the ratio of the signal intensities of the heavy and light forms.
Several software packages, such as MaxQuant, are specifically designed for the analysis of SILAC data and can automate these steps, providing a list of identified and quantified proteins along with their relative abundance ratios and statistical significance. researchgate.net
Investigations into Protein Synthesis and Degradation Rates
The dynamic nature of the proteome, the entire set of proteins expressed by an organism, is a balance between protein synthesis and degradation. Understanding the rates of these processes, collectively known as protein turnover, is crucial for comprehending cellular function in both health and disease. L-Lysine-15N2 (dihydrochloride) is a key reagent in methods designed to measure these fundamental rates.
Measurement of Protein Turnover Kinetics
The use of L-Lysine-15N2 in techniques like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) allows researchers to monitor the rate of new protein synthesis. wikipedia.orgsigmaaldrich.com In a typical pSILAC experiment, cells are cultured for a short period in a medium where the standard lysine is replaced with L-Lysine-15N2. wikipedia.org As new proteins are synthesized, they incorporate this "heavy" lysine, resulting in a mass increase that can be detected by mass spectrometry.
By measuring the rate of incorporation of ¹⁵N₂-lysine over time, scientists can calculate the synthesis rate for thousands of proteins simultaneously. nih.gov This provides a global snapshot of the cell's translational activity under specific conditions. The kinetics of this labeling process can be modeled to determine the first-order rate constant for protein synthesis. biorxiv.org
Table 1: Representative Data from a Pulsed SILAC Experiment for Protein Synthesis Rate Determination
| Protein | Time Point 1 (Heavy/Light Ratio) | Time Point 2 (Heavy/Light Ratio) | Time Point 3 (Heavy/Light Ratio) | Calculated Synthesis Rate (k_syn) |
| Protein A | 0.15 | 0.32 | 0.48 | 0.05 hr⁻¹ |
| Protein B | 0.05 | 0.11 | 0.16 | 0.018 hr⁻¹ |
| Protein C | 0.25 | 0.51 | 0.75 | 0.085 hr⁻¹ |
This table is illustrative and represents the type of data generated in such experiments. Actual values will vary based on the specific protein and experimental conditions.
Elucidation of Protein Half-Lives in Biological Systems
Conversely, the degradation rate, or half-life, of proteins can also be determined using L-Lysine-15N2. In these experiments, cells are first grown in a medium containing the heavy lysine until their proteins are fully labeled. Then, the cells are transferred to a "light" medium containing standard lysine. The rate at which the heavy-labeled proteins disappear is then monitored over time. nih.govbiorxiv.org
This "chase" part of the experiment allows for the calculation of the degradation rate constant (k_deg) and, consequently, the half-life (t₁/₂) of individual proteins. This information is vital for understanding how cells regulate protein abundance and respond to various stimuli. For many proteins, degradation is a highly regulated process, and measuring its rate provides insights into cellular control mechanisms. nih.gov
Analysis of Post-Translational Modifications (PTMs)
Post-translational modifications are chemical alterations to proteins that occur after their synthesis. These modifications dramatically expand the functional diversity of the proteome, influencing protein activity, localization, and interactions. researcher.life Lysine residues are hotspots for a wide array of PTMs. nih.govnih.gov The use of L-Lysine-15N2 enables the quantitative analysis of these modifications.
Identification and Quantification of Lysine Acetylation
Lysine acetylation, the addition of an acetyl group to the ε-amino group of a lysine residue, is a critical PTM involved in regulating gene expression, metabolism, and other cellular processes. nih.govnih.govresearchgate.net SILAC-based approaches using L-Lysine-15N2 can be employed to quantify changes in acetylation levels between different cellular states. nih.govnih.gov
In such an experiment, two cell populations are grown in either light or heavy lysine-containing media. After experimental treatment, the protein lysates are combined, and acetylated peptides are enriched, often using antibodies that specifically recognize acetyl-lysine. portlandpress.com Mass spectrometry analysis then reveals the ratio of heavy to light peptides, providing a quantitative measure of how the acetylation of specific sites changes in response to the treatment. nih.govnih.gov This has been instrumental in creating large-scale maps of the "acetylome" in various organisms. nih.govnih.gov
Table 2: Quantitative Analysis of Lysine Acetylation Changes in Response to a Stimulus
| Protein | Lysine Site | Fold Change (Treated/Control) | Biological Process |
| Histone H3 | K9 | 2.5 | Chromatin Remodeling |
| GAPDH | K115 | -1.8 | Glycolysis |
| p53 | K382 | 3.1 | DNA Damage Response |
This table provides a simplified representation of quantitative PTM data. The fold change is derived from the SILAC ratios of heavy to light acetylated peptides.
Characterization of Lysine Succinylation Profiles
Lysine succinylation is a more recently discovered PTM where a succinyl group is added to a lysine residue. nih.govnih.govumn.edu This modification is notable because it induces a larger mass shift and changes the charge of the lysine residue from positive to negative, potentially having a significant impact on protein structure and function. peerj.comscienceopen.com
Quantitative proteomic studies using stable isotopes like ¹⁵N₂-lysine have been crucial for identifying succinylated proteins and quantifying their changes under different physiological conditions. nih.govresearchgate.net For example, researchers have used SILAC to compare the succinylomes of cells grown in different nutrient conditions, revealing that this modification is highly dynamic and linked to cellular metabolism. nih.gov These studies have identified thousands of succinylation sites on hundreds of proteins, implicating this PTM in a wide range of cellular pathways. nih.govmdpi.com
Discovery of Novel Lysine-Dependent PTMs
The methodologies developed for studying known PTMs can also be adapted to discover new ones. nih.govportlandpress.compku.edu.cn In mass spectrometry-based proteomics, researchers search for specific mass shifts on peptides that correspond to known modifications. However, by performing "unrestricted" searches for any mass shift on lysine residues in cells labeled with L-Lysine-15N2, scientists can identify previously uncharacterized modifications. researchgate.net
The known mass of the ¹⁵N-labeled lysine provides a stable anchor point in the peptide sequence, making it easier to identify and validate the chemical nature of the novel PTM. This approach has the potential to uncover new regulatory mechanisms and expand our understanding of the complex language of protein modifications. nih.govnih.gov The continuous discovery of new lysine PTMs highlights the vast and still largely unexplored landscape of protein regulation. pku.edu.cn
Metabolic Tracing and Flux Analysis
Elucidation of Nitrogen Metabolic Pathways
L-Lysine-15N2 (dihydrochloride) is instrumental in deciphering the routes of nitrogen metabolism. A significant area of investigation has been the clarification of lysine (B10760008) catabolism in mammals, which has historically been debated. Two primary pathways have been proposed: the saccharopine pathway and the pipecolate pathway.
Isotopic tracing studies using L-lysine labeled with ¹⁵N at either the alpha (α) or epsilon (ε) amino group have been crucial in determining the predominant pathway in different tissues. nih.govfrontiersin.org Research in mice, involving the administration of L-[α-¹⁵N]lysine and L-[ε-¹⁵N]lysine, has demonstrated that lysine catabolism in the liver, kidney, and brain primarily occurs via the saccharopine pathway. nih.gov These studies found no evidence for the synthesis of α-aminoadipate, a key intermediate, through the pipecolate pathway. nih.gov Furthermore, the detection of ¹⁵N in pipecolate derived from L-[α-¹⁵N]lysine confirmed that pipecolate itself is synthesized via the saccharopine pathway in these tissues. nih.gov
These findings have been corroborated in human cells. Isotopic tracing experiments in human neuronal progenitor cells and fibroblasts have also shown that lysine degradation occurs exclusively through the saccharopine pathway. nih.govfrontiersin.org The enrichment of ¹⁵N-glutamate as a by-product of α-aminoadipic semialdehyde (AASA) formation further supports the activity of the saccharopine pathway. The use of L-Lysine-15N2 allows for the simultaneous tracing of both nitrogen atoms, providing a comprehensive view of their transfer to other molecules like glutamate.
Table 1: Key Findings from L-Lysine-¹⁵N Tracing Studies in Mammalian Systems
| Organism/Cell Type | Labeled Lysine Used | Key Finding | Reference |
| Mouse (liver, kidney, brain) | L-[α-¹⁵N]lysine, L-[ε-¹⁵N]lysine | Lysine catabolism and pipecolate synthesis occur via the saccharopine pathway. | nih.gov |
| Human neuronal progenitor cells and fibroblasts | Isotopic tracing with ¹⁵N-lysine | Lysine degradation proceeds exclusively through the saccharopine pathway. | nih.govfrontiersin.org |
Carbon Flux Analysis (when combined with ¹³C labeling)
When L-Lysine-15N2 is also labeled with the carbon isotope ¹³C (e.g., L-Lysine-¹³C₆,¹⁵N₂), it becomes a powerful probe for metabolic flux analysis (MFA). MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. The dual labeling provides more constraints on metabolic models, allowing for a more accurate and detailed picture of carbon and nitrogen flow.
While direct studies showcasing L-Lysine-15N2 for carbon flux analysis are specific to complex models, the principles are well-established through the use of ¹³C-labeled substrates. For instance, a study on the bacterium Phaeobacter inhibens utilized uniformly ¹³C-labeled L-lysine to investigate its degradation pathways. nih.govresearchgate.net By analyzing the mass isotopomer distribution (MID) of downstream metabolites, the researchers were able to quantify the relative activity of parallel degradation pathways.
In this study, cells were exposed to a mixture of labeled and unlabeled lysine, and after a set time, the percentage of ¹³C labeling in various metabolites was measured. This allowed the researchers to trace the carbon backbone of lysine as it was broken down and entered central metabolism. The results showed that L-lysine was catabolized not only directly to acetyl-CoA but also through the ethylmalonyl-CoA pathway, with entry points into the tricarboxylic acid (TCA) cycle via acetyl-CoA, succinyl-CoA, and malate. researchgate.net The high labeling enrichment in intermediates of these pathways confirmed their activity.
Table 2: Illustrative Data from a ¹³C-Lysine Tracing Experiment in Phaeobacter inhibens
| Metabolite | Relative Amount of Fully ¹³C-Labeled Compound | Implication for Carbon Flux | Reference |
| Lysine | ~30% | Input tracer enrichment | nih.gov |
| 5-Aminopentanoate | 23% - 31% | Direct derivation from lysine, indicating active degradation. | nih.gov |
| Glutamate | 23% - 31% | Entry of lysine-derived carbon into the TCA cycle. | nih.gov |
| Glutarate | 23% - 31% | Intermediate in a lysine degradation pathway. | nih.gov |
This table is illustrative of the data obtained from carbon-labeling studies and demonstrates the principles of carbon flux analysis.
The combination of ¹⁵N and ¹³C labeling in a single tracer molecule like L-Lysine-¹³C₆,¹⁵N₂ allows for the simultaneous tracking of both nitrogen and carbon, providing a more comprehensive understanding of metabolic networks. nih.gov This is particularly valuable in studying the metabolism of cancer cells, where both carbon and nitrogen metabolism are often reprogrammed.
Quantitative Metabolomics for Pathway Interrogation
L-Lysine-15N2 (dihydrochloride) is a cornerstone of quantitative metabolomics, a field that aims to measure the concentrations of metabolites in a biological system. One of the primary techniques in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). youtube.comisotope.com In SILAC, cells are grown in media containing either the normal ("light") form of an amino acid or a "heavy" isotopically labeled version, such as L-Lysine-15N2.
After a period of growth, the proteins from the "light" and "heavy" cell populations are mixed, digested into peptides, and analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical, they behave similarly during sample preparation and analysis. However, they are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs allows for the precise relative quantification of protein abundance between the two cell populations. youtube.com When combined with ¹³C labeling (e.g., L-Lysine-¹³C₆,¹⁵N₂), SILAC can be extended to multiplexed experiments, allowing for the comparison of more than two conditions.
Beyond relative quantification in proteomics, L-Lysine-15N2 serves as an ideal internal standard for the absolute quantification of lysine and its metabolites using isotope dilution mass spectrometry. nih.govnih.govnih.gov In this approach, a known amount of the heavy-labeled compound is added to a sample. The ratio of the endogenous ("light") analyte to the added ("heavy") standard is then measured by mass spectrometry. Since the amount of the added standard is known, the absolute concentration of the endogenous analyte can be accurately calculated. This method corrects for sample loss during preparation and variations in instrument response. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard for quantitative mass spectrometry. nih.gov
Table 3: Applications of L-Lysine-15N2 (dihydrochloride) in Quantitative Metabolomics
| Application | Technique | Principle | Key Advantage |
| Relative Protein Quantification | SILAC | Cells are metabolically labeled with "heavy" (¹⁵N₂) or "light" (¹⁴N₂) lysine. Protein abundance is compared by measuring the ratio of heavy to light peptides via mass spectrometry. | High accuracy and precision for comparing protein levels between different experimental conditions. |
| Absolute Quantification of Lysine and its Metabolites | Isotope Dilution Mass Spectrometry | A known amount of L-Lysine-15N2 is added to a sample as an internal standard. The ratio of endogenous to labeled lysine is used to calculate the absolute concentration. | Considered the gold standard for accurate quantification, as it corrects for sample preparation variability and matrix effects. |
Structural Biology and Biophysical Studies Via Nuclear Magnetic Resonance Nmr Spectroscopy
The unique properties of L-Lysine-15N2 (dihydrochloride) make it a powerful probe in biomolecular NMR, enabling detailed investigations into protein structure and the dynamic nature of these complex macromolecules.
Biomolecular NMR for Protein Structure and Dynamics
The incorporation of ¹⁵N-labeled lysine (B10760008) into proteins is a fundamental technique in modern NMR spectroscopy. It allows for the use of heteronuclear NMR experiments, which are essential for studying large proteins and complex biological systems. beilstein-journals.org The presence of the ¹⁵N isotope provides a distinct NMR signal that can be correlated with the signals of attached protons (¹H), forming the basis of widely used experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. beilstein-journals.orgacs.org
These experiments produce a unique peak for each labeled lysine residue in the protein, effectively creating a "fingerprint" of the protein's lysine content. By analyzing the chemical shifts, intensities, and line shapes of these peaks, researchers can glean a wealth of information about the local chemical environment, secondary structure, and dynamic processes occurring at each lysine position. nih.govnih.gov For instance, changes in the chemical shift of a particular lysine residue can indicate a change in its conformation or its involvement in a binding event. researchgate.net
Furthermore, by measuring various relaxation parameters of the ¹⁵N nuclei, such as the longitudinal (R₁) and transverse (R₂) relaxation rates, it is possible to characterize the motions of the lysine side chains over a wide range of timescales, from picoseconds to milliseconds. nih.govnationalmaglab.org This information is crucial for understanding the flexibility and conformational dynamics of proteins, which are often intimately linked to their biological function.
A summary of key NMR parameters for ¹⁵N-labeled lysine is provided in the table below.
| NMR Parameter | Typical Value/Range | Information Gained |
| ¹⁵Nζ Chemical Shift (protonated) | 31–35 ppm | Indicates the protonation state and local environment of the ε-amino group. nih.gov |
| ¹H-¹⁵N J-coupling | ~90 Hz | Used in various heteronuclear correlation experiments for magnetization transfer. |
| ¹⁵N Relaxation Rates (R₁, R₂) | Varies depending on dynamics | Provides insights into the pico- to nanosecond and micro- to millisecond motions of the lysine side chain. nih.gov |
Isotope-Edited and Isotope-Filtered NMR Experiments
Isotope-edited and isotope-filtered NMR experiments are sophisticated techniques that leverage isotopic labeling to simplify complex NMR spectra and isolate specific signals of interest. When a protein is selectively labeled with L-Lysine-15N2, these methods can be employed to exclusively observe the signals arising from the lysine residues or, conversely, to suppress them and observe the signals from the unlabeled parts of the protein or a bound ligand. jandr.org
In an isotope-edited experiment, the pulse sequence is designed to select for signals from the ¹⁵N-labeled lysines. This is particularly useful when studying large protein complexes or when the signals from the lysine residues are obscured by spectral overlap from other amino acids. jandr.org
Conversely, isotope-filtered experiments are designed to remove signals from the ¹⁵N-labeled residues. jandr.org This approach is highly effective for studying the interaction between a labeled protein and an unlabeled binding partner, such as a small molecule ligand or another protein. By filtering out the signals from the labeled protein, the NMR spectrum of the bound ligand can be observed without interference, providing clear information about its binding mode and conformation. jandr.org
These techniques are instrumental in dissecting complex biomolecular systems, allowing researchers to focus on specific components and their interactions with atomic-level precision.
Conformational Analysis of Lysine Side Chains within Proteins
The long, flexible side chain of lysine plays a critical role in a variety of protein functions, including catalysis, protein-protein interactions, and post-translational modifications. nih.gov Understanding the conformational preferences and dynamics of these side chains is therefore essential for a complete picture of protein function.
By incorporating L-Lysine-15N2 into a protein, researchers can use NMR to perform detailed conformational analysis of the lysine side chains. The chemical shifts of the ¹⁵N nuclei in the α-amino and ε-amino groups are highly sensitive to their local environment, including factors like hydrogen bonding, electrostatic interactions, and solvent accessibility. nih.govcopernicus.org For example, the ¹⁵Nζ chemical shift can unambiguously distinguish between the protonated and deprotonated states of the ε-amino group. copernicus.org
Studies have shown that the ¹⁵Nζ chemical shifts of protonated lysine side chains typically fall within the range of 31-35 ppm. nih.gov Deviations from this range can indicate the formation of hydrogen bonds or other specific interactions. Furthermore, by combining ¹⁵N labeling with other isotopic labeling strategies, such as deuterium (B1214612) labeling, it is possible to obtain even more detailed structural and dynamic information. For instance, the use of stereo-array isotope labeling (SAIL) on lysine residues allows for the stereospecific assignment of side-chain protons, providing a wealth of data on the local conformations of the lysine side chains in solution. copernicus.org
Probing Protein-Ligand Interactions and Binding Sites
NMR spectroscopy is a powerful tool for characterizing the interactions between proteins and their ligands, and the use of ¹⁵N-labeled lysine can significantly enhance these studies. researchgate.netnih.gov When a ligand binds to a protein, it can induce changes in the chemical environment of nearby amino acid residues, including lysines. These changes can be detected as perturbations in the chemical shifts of the ¹⁵N-labeled lysine signals in an ¹H-¹⁵N HSQC spectrum. researchgate.net
By monitoring these chemical shift perturbations upon titration of a ligand, researchers can identify the specific lysine residues that are involved in the binding event, thereby mapping the ligand binding site on the protein surface. researchgate.net This technique is particularly valuable for studying weak interactions, which are often difficult to characterize using other methods. researchgate.net
In addition to identifying binding sites, NMR data can also be used to determine the binding affinity (Kd) of a ligand. By measuring the changes in chemical shifts as a function of ligand concentration, a binding curve can be generated, from which the dissociation constant can be calculated. researchgate.net
Furthermore, the use of L-Lysine-15N2 in combination with other NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed structural information about the protein-ligand complex. nih.gov For example, NOE-based experiments can reveal through-space proximities between the ligand and specific protons on the protein, including those on lysine side chains, helping to define the precise orientation of the ligand in the binding pocket. nih.gov
Solid-State NMR Applications for Uniformly Labeled Proteins
While solution NMR is a powerful technique for studying soluble proteins, many proteins, particularly large complexes and membrane proteins, are not amenable to solution-state studies. In these cases, solid-state NMR (ssNMR) provides a viable alternative for obtaining high-resolution structural information. nih.govnih.gov
Uniformly ¹⁵N-labeling a protein by incorporating L-Lysine-15N2 and other ¹⁵N-labeled amino acids is a common strategy in ssNMR. nih.govnih.gov In ssNMR, the anisotropic interactions that are averaged out in solution, such as chemical shift anisotropy and dipolar couplings, can be measured and provide valuable structural constraints. nih.gov
For uniformly ¹⁵N-labeled proteins, ssNMR experiments can be designed to measure the ¹H-¹⁵N dipolar coupling and the ¹⁵N chemical shift for each amide site in the protein. nih.gov These parameters are dependent on the orientation of the amide bond with respect to the external magnetic field and can therefore provide crucial information for determining the protein's three-dimensional structure. nih.gov The narrow peak observed around 30 ppm in the solid-state NMR spectra of uniformly ¹⁵N-labeled proteins is often attributed to the amino groups of lysine sidechains and the N-terminus. nih.gov
Recent advancements in ssNMR techniques, such as high-resolution magic-angle spinning (MAS) NMR, have made it possible to obtain highly resolved spectra of uniformly ¹³C,¹⁵N-labeled proteins, enabling detailed structural and dynamic analysis. nih.govresearchgate.net These studies are providing unprecedented insights into the structure and function of proteins in their native-like solid-state environments.
Methodological Advancements and Technical Considerations
Optimization of Cell Culture and Media for Isotope Incorporation
The foundational step in a successful SILAC experiment is the efficient and complete incorporation of the heavy isotope-labeled amino acid, L-Lysine-15N2, into the entire proteome of the cultured cells. creative-proteomics.com Incomplete labeling can lead to skewed quantification, favoring the "light" or unlabeled proteins. nih.govnih.gov
Cell Culture and Media Formulation:
The choice of cell culture medium is critical. Specialized SILAC media are commercially available, which are deficient in the specific amino acids used for labeling, such as L-lysine and L-arginine. moleculardimensions.comcapricorn-scientific.com These media are then supplemented with either the "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. For L-Lysine-15N2 labeling, the "heavy" medium would contain L-Lysine-15N2 (dihydrochloride).
A crucial component of the culture medium is serum. Standard fetal bovine serum (FBS) contains natural amino acids that would compete with the labeled ones, leading to incomplete incorporation. nih.gov Therefore, it is imperative to use dialyzed FBS, from which small molecules like free amino acids have been removed. nih.govusherbrooke.ca However, the dialysis process can also remove essential low-molecular-weight growth factors, which may negatively impact the growth of some cell lines. researchgate.net In such cases, supplementing the medium with purified growth factors or a small percentage of normal serum might be necessary to maintain cell health and normal growth rates. nih.govresearchgate.net
Ensuring Complete Incorporation:
To achieve near-complete labeling (typically >95-99%), cells must be cultured in the SILAC medium for a sufficient number of cell divisions. creative-proteomics.comnih.govgbiosciences.com Generally, at least five to six cell doublings are recommended to ensure that even proteins with slow turnover rates become fully labeled. creative-proteomics.comnih.govsigmaaldrich.com The incorporation efficiency should be verified by mass spectrometry before proceeding with the main experiment. youtube.com This is done by analyzing a small sample of the labeled cell population to confirm the mass shift corresponding to the incorporation of L-Lysine-15N2.
Challenges in Specific Cell Types:
While SILAC is straightforward for rapidly dividing cell lines, its application in non-dividing or slowly dividing primary cells, such as neurons, presents challenges due to incomplete labeling. nih.govnih.gov To overcome this, multiplex SILAC strategies have been developed. These methods use multiple distinct heavy isotope-labeled amino acids, allowing for accurate quantification even with partial labeling because the relative incorporation rates are consistent across the different heavy labels. nih.gov Another potential issue is the metabolic conversion of one amino acid to another, such as arginine to proline, which can introduce quantification errors. nih.govnih.gov Supplementing the media with the downstream amino acid, in this case, proline, can help mitigate this conversion. nih.gov
Table 1: Key Parameters for Optimizing Isotope Incorporation
| Parameter | Recommendation | Rationale |
| Cell Culture Medium | Use SILAC-specific media deficient in L-lysine and L-arginine. moleculardimensions.comcapricorn-scientific.com | To control the isotopic composition of amino acids available to the cells. |
| Serum | Use dialyzed fetal bovine serum (FBS). nih.govusherbrooke.ca | To minimize competition from unlabeled amino acids present in standard serum. |
| Growth Factors | Supplement with growth factors if cell viability is compromised. nih.govresearchgate.net | To compensate for the loss of essential factors during serum dialysis. |
| Number of Cell Doublings | Culture for at least 5-6 doublings. creative-proteomics.comnih.gov | To ensure near-complete incorporation of the heavy isotope into the proteome. |
| Incorporation Verification | Analyze a small cell sample by mass spectrometry. youtube.com | To confirm the efficiency of isotope labeling before the main experiment. |
| Metabolic Conversion | Supplement media with potentially converted amino acids (e.g., proline). nih.gov | To prevent artifacts from the metabolic inter-conversion of labeled amino acids. |
Sample Preparation Strategies for Downstream Analytical Platforms
Once cells are fully labeled with L-Lysine-15N2, meticulous sample preparation is crucial for obtaining high-quality data from downstream analytical platforms, primarily mass spectrometry. The goal is to efficiently extract, digest, and prepare peptides for analysis while minimizing sample loss and introducing variability. numberanalytics.com
Cell Lysis and Protein Extraction:
The first step after harvesting the "light" and "heavy" cell populations is cell lysis and protein extraction. The two cell populations are typically combined in a 1:1 ratio based on cell number or protein concentration before lysis. sigmaaldrich.com This early mixing helps to minimize experimental variability from subsequent sample handling steps. Various lysis buffers can be used, but they must be compatible with downstream protein digestion and mass spectrometry. Strong denaturants like urea (B33335) are often employed to ensure complete protein solubilization and denaturation. stanford.edu It is important to avoid detergents like NP40 and Triton X, which can interfere with mass spectrometry analysis. stanford.edu
Protein Digestion:
The extracted proteins are then digested into smaller peptides, which are more amenable to mass spectrometry analysis. Trypsin is the most commonly used protease for this purpose due to its high specificity, cleaving C-terminal to lysine (B10760008) and arginine residues. nih.govgbiosciences.com This specificity is particularly advantageous in SILAC experiments using labeled lysine and arginine, as it ensures that most resulting peptides (except the C-terminal one) will carry a single labeled amino acid. nih.gov The digestion process itself needs to be optimized to ensure complete and efficient cleavage of proteins. This typically involves reduction of disulfide bonds with reagents like dithiothreitol (B142953) (DTT) and subsequent alkylation of the resulting free thiols with iodoacetamide (B48618) to prevent them from reforming. sciex.comnih.gov
Peptide Cleanup and Fractionation:
After digestion, the resulting peptide mixture is often complex and requires cleanup to remove salts, detergents, and other contaminants that can interfere with mass spectrometry. This is commonly achieved using solid-phase extraction (SPE) with C18 reverse-phase material. uthsc.edu
For complex proteomes, fractionation of the peptide mixture prior to LC-MS/MS analysis can significantly increase the number of identified and quantified proteins. researchgate.net This reduces the complexity of the sample introduced into the mass spectrometer at any given time, allowing for the detection of lower abundance peptides. Common fractionation techniques include strong cation exchange (SCX) chromatography, hydrophilic interaction liquid chromatography (HILIC), and high-pH reverse-phase chromatography. nih.gov
Table 2: General Sample Preparation Workflow for SILAC
| Step | Procedure | Key Considerations |
| Cell Harvesting and Mixing | Combine "light" and "heavy" cell populations in a 1:1 ratio. sigmaaldrich.com | Accurate mixing is critical for accurate quantification. |
| Cell Lysis and Protein Extraction | Use a lysis buffer compatible with downstream analysis (e.g., containing urea). stanford.edu | Avoid detergents that interfere with mass spectrometry. |
| Protein Reduction and Alkylation | Treat with DTT followed by iodoacetamide. sciex.comnih.gov | Ensures proper protein unfolding and prevents disulfide bond reformation. |
| Proteolytic Digestion | Digest with trypsin. nih.gov | Trypsin's specificity is ideal for lysine/arginine-based SILAC. |
| Peptide Desalting | Use C18 solid-phase extraction. uthsc.edu | Removes contaminants that can suppress ionization in the mass spectrometer. |
| (Optional) Peptide Fractionation | Employ techniques like high-pH reverse-phase chromatography. researchgate.net | Reduces sample complexity and increases proteome coverage. |
Advanced Computational Tools for Isotopic Data Interpretation
The final and equally critical stage of a SILAC experiment is the computational analysis of the vast amount of data generated by the mass spectrometer. Specialized software is required to identify peptides, quantify the relative abundance of "light" and "heavy" isotopic pairs, and provide statistically robust results. researchgate.net
Core Functionalities of SILAC Analysis Software:
The primary task of these computational tools is to process the raw mass spectrometry data to extract quantitative information. This involves several key steps:
Peptide Identification: Searching the fragmentation (MS/MS) spectra against a protein sequence database to identify the amino acid sequence of the peptides. researchgate.net
Feature Detection: Identifying the isotopic envelopes of the "light" and "heavy" peptide pairs in the full scan (MS1) spectra.
Ratio Calculation: Calculating the intensity ratio of the "heavy" (containing L-Lysine-15N2) to "light" peptide pairs. nih.gov
Statistical Analysis: Performing statistical tests to assess the significance of the observed changes in protein expression.
Prominent Software Packages:
Several software packages have been developed for the analysis of SILAC data, each with its own algorithms and features.
MaxQuant: A widely used, free software platform specifically designed for the analysis of large-scale quantitative proteomics data, including SILAC. nih.govnih.govresearchgate.net It integrates with the Andromeda search engine for peptide identification and offers a comprehensive workflow for SILAC data analysis, from raw data processing to protein quantification and visualization. nih.govresearchgate.net MaxQuant is known for its high peptide identification rates and accurate mass recalibration. researchgate.net
Proteome Discoverer: A commercial software platform from Thermo Fisher Scientific that provides a flexible environment for proteomics data analysis. thermofisher.com It supports various quantitative techniques, including SILAC, and allows users to build custom workflows. The Precursor Ions Quantifier node within the software is used to calculate SILAC ratios. thermofisher.com
Other Tools: Other software tools have also been developed for SILAC data analysis, such as MSQuant, IsoQuant, and various open-source tools. nih.govspringernature.com IsoQuant, for example, uses unique peak selection and intensity integration algorithms to enhance quantification accuracy. nih.gov Some newer tools like DIA-NN are being adapted for SILAC data acquired using data-independent acquisition (DIA) methods, which can improve the dynamic range and accuracy of quantification. nih.gov
Challenges in Data Interpretation:
A common challenge in SILAC data analysis is dealing with the large volume and complexity of the data. nih.govspringernature.com Manual validation of peptide and protein ratios can be labor-intensive but is often necessary, especially for low-abundance proteins. nih.gov Tools like the Rover and Qurate have been developed to aid in the manual validation of quantification results from various software packages. nih.gov
Table 3: Comparison of Key Computational Tools for SILAC Data Analysis
| Software | Developer/Source | Key Features |
| MaxQuant | Max Planck Institute of Biochemistry | Free and open-source; integrated Andromeda search engine; comprehensive workflow for SILAC; supports complex experimental designs. nih.govresearchgate.net |
| Proteome Discoverer | Thermo Fisher Scientific | Commercial; flexible workflow builder; supports multiple quantitative methods including SILAC. thermofisher.com |
| IsoQuant | - | Focuses on accurate quantitation using unique peak selection and intensity integration algorithms. nih.gov |
| DIA-NN | - | Enables analysis of SILAC data from data-independent acquisition (DIA) mass spectrometry. nih.gov |
Biosynthesis and Production of L Lysine 15n2 Dihydrochloride
Fermentation Processes for Isotopic Enrichment
The cornerstone of L-Lysine-¹⁵N₂ production is microbial fermentation, a process that harnesses the natural biosynthetic pathways of selected microorganisms. The key to isotopic enrichment lies in the careful formulation of the fermentation medium, where the standard nitrogen source is replaced with a ¹⁵N-labeled precursor.
The most common and effective precursor for ¹⁵N labeling is (¹⁵NH₄)₂SO₄ (Ammonium Sulfate-¹⁵N₂) . This compound serves as the primary nitrogen source for the microorganism, ensuring that the ¹⁵N isotope is incorporated into the lysine (B10760008) molecule at both the alpha (α) and epsilon (ε) amino groups.
Microorganisms such as Brevibacterium flavum and Corynebacterium glutamicum are the workhorses of industrial L-lysine production and are also employed for the synthesis of its isotopically labeled forms. nih.govisotope.com These bacteria possess a highly efficient metabolic pathway for lysine biosynthesis, making them ideal candidates for producing L-Lysine-¹⁵N₂ with high isotopic abundance. The fermentation is typically carried out in large-scale bioreactors where critical parameters like temperature, pH, and oxygen levels are meticulously controlled to ensure optimal microbial growth and lysine production.
A typical fermentation process involves the following stages:
Inoculum Preparation: A pure culture of the selected microbial strain is grown in a small-scale seed culture to obtain a sufficient cell density.
Fermentation: The seed culture is then transferred to a large-scale fermenter containing the sterilized production medium. This medium is rich in carbon sources (like glucose or molasses), essential minerals, and, crucially, (¹⁵NH₄)₂SO₄ as the sole nitrogen source.
Monitoring and Control: Throughout the fermentation, which can last for several days, parameters such as pH, temperature, dissolved oxygen, and substrate concentration are continuously monitored and adjusted to maintain optimal conditions for lysine synthesis.
The result of this carefully controlled process is a fermentation broth containing L-Lysine-¹⁵N₂, where the nitrogen atoms in the lysine molecules are predominantly the ¹⁵N isotope.
Optimization of Microbial Strains and Culture Conditions for High Abundance Labeling
Achieving a high yield and isotopic enrichment of L-Lysine-¹⁵N₂ is a multifactorial challenge that requires the optimization of both the microbial strain and the fermentation conditions.
Microbial Strain Optimization:
The selection and improvement of the microbial strain are paramount. While wild-type strains of Brevibacterium flavum and Corynebacterium glutamicum can produce lysine, their production capabilities are often enhanced through various techniques:
Metabolic Engineering: This involves the targeted genetic modification of the microorganism to enhance the flow of metabolic precursors towards lysine biosynthesis. nih.govisotope.comucl.ac.ukchempep.comacs.org This can include:
Overexpression of key enzymes: Increasing the expression of enzymes in the lysine biosynthetic pathway can boost production.
Deletion of competing pathways: Eliminating or reducing the activity of metabolic pathways that divert precursors away from lysine synthesis can increase the yield.
Deregulation of feedback inhibition: Lysine biosynthesis is naturally regulated by feedback inhibition, where high concentrations of lysine inhibit the activity of key enzymes. Genetic modifications can remove these regulatory bottlenecks.
Chemical Mutagenesis: This classical approach involves exposing the microbial population to mutagens to induce random mutations. nih.govnih.gov Subsequent screening and selection can identify mutant strains with enhanced lysine production capabilities.
Optimization of Culture Conditions:
The environment in which the microorganisms grow plays a critical role in their metabolic activity. Fine-tuning the culture conditions is essential for maximizing the yield of ¹⁵N₂-labeled lysine. Key parameters include:
pH: The optimal pH for lysine production by Corynebacterium glutamicum is typically around 7.5. creative-biolabs.com Maintaining a stable pH is crucial, often achieved by the addition of neutralizing agents like calcium carbonate.
Temperature: The ideal temperature for fermentation with these microorganisms is generally around 30°C. creative-biolabs.com
Aeration and Agitation: Adequate oxygen supply is critical for the aerobic respiration of the bacteria and for high lysine productivity. creative-biolabs.com The rates of aeration (air supply) and agitation (stirring) are optimized to ensure sufficient dissolved oxygen levels throughout the fermentation broth.
Nutrient Concentration: The concentration of the carbon source (e.g., glucose) and other essential nutrients must be carefully controlled to support robust microbial growth and lysine synthesis. creative-biolabs.com
The following table summarizes the optimized fermentation parameters for L-lysine production by a mutant strain of Brevibacterium flavum:
| Parameter | Optimized Value | Reference |
| Molasses Concentration | 15 brix | nih.gov |
| Inoculum Size | 4% | nih.gov |
| Temperature | 30°C | nih.gov |
| pH | 7.0 | nih.gov |
| Ammonium Sulfate Concentration | 0.3% | nih.gov |
| Urea (B33335) Concentration | 0.2% | nih.gov |
| Calcium Carbonate (CaCO₃) | 2% | nih.gov |
| Soybean Hydrolysate | 0.5% | nih.gov |
| Tryptone | 0.3% | nih.gov |
| Fermentation Period | 48 hours | nih.gov |
The next table presents a comparison of optimized upstream process parameters for L-lysine production by free and immobilized Corynebacterium glutamicum cells:
| Parameter | Free Cells | Immobilized Cells | Reference |
| Fermentation Time | 72 h | 96 h | creative-biolabs.com |
| pH | 7.5 | 7.5 | creative-biolabs.com |
| Temperature | 30 °C | 30 °C | creative-biolabs.com |
| Glucose Concentration | 80 g/l | 90 g/l | creative-biolabs.com |
| Airflow Rate | 1.25 vvm | 1.0 vvm | creative-biolabs.com |
| Agitation Rate | 300 rpm | 200 rpm | creative-biolabs.com |
Through the synergistic application of strain improvement and culture condition optimization, it is possible to achieve high-titer production of L-Lysine-¹⁵N₂ with an isotopic enrichment exceeding 98%.
Purification and Quality Control of the Labeled Compound
Following fermentation, the L-Lysine-¹⁵N₂ must be recovered from the complex fermentation broth and purified to a high degree. The final product is typically in the form of a dihydrochloride (B599025) salt, which enhances its stability and solubility.
Purification Process:
The purification of L-Lysine-¹⁵N₂ generally involves a multi-step process:
Cell Separation: The first step is to separate the microbial cells from the fermentation broth. This is typically achieved through centrifugation or filtration.
Ion-Exchange Chromatography: The clarified broth is then passed through an ion-exchange chromatography column. medchemexpress.comyoutube.com Since lysine is a basic amino acid, a cation-exchange resin is commonly used. The positively charged lysine molecules bind to the negatively charged resin, while other components of the broth are washed away. The bound lysine is then eluted from the column using a change in pH or an increase in salt concentration. ucl.ac.ukyoutube.com
Crystallization: The eluted lysine solution is concentrated, and the pH is adjusted to facilitate the crystallization of L-Lysine-¹⁵N₂ as its dihydrochloride salt. This step further purifies the compound.
Drying: The purified crystals are then dried to remove any residual solvent, resulting in a stable, solid product.
Quality Control:
Rigorous quality control is essential to ensure the identity, purity, and isotopic enrichment of the final L-Lysine-¹⁵N₂ (dihydrochloride) product. A combination of analytical techniques is employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to determine the chemical purity of the compound. researchgate.netnih.gov By comparing the retention time and peak area of the sample to a known standard, the purity can be accurately quantified. A well-developed HPLC method can separate L-lysine from any potential impurities or related substances.
Mass Spectrometry (MS): Mass spectrometry is the primary method for confirming the isotopic enrichment of the L-Lysine-¹⁵N₂. nih.govacs.org By analyzing the mass-to-charge ratio of the molecule, the proportion of molecules containing one or two ¹⁵N atoms can be precisely determined. High-resolution mass spectrometry can provide detailed information about the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the L-lysine molecule and the position of the ¹⁵N labels.
The following table outlines a typical quality control specification for L-Lysine-¹⁵N₂ (dihydrochloride):
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % | Mass Spectrometry |
| Identity | Conforms to structure | NMR, MS |
| Form | White to off-white solid | Visual Inspection |
Through these stringent purification and quality control measures, a final product of L-Lysine-¹⁵N₂ (dihydrochloride) is obtained that meets the high standards required for its use in various scientific research applications.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches
The era of single-omics research is giving way to multi-omics, an approach that combines data from various biomolecular levels—genomics, transcriptomics, proteomics, and metabolomics—to create a comprehensive understanding of biological systems. nih.gov L-Lysine-15N2 (dihydrochloride) is poised to be a critical tool in this integrated approach, primarily by providing the quantitative proteomics data that is essential for a complete systems view.
By using L-Lysine-15N2 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, researchers can accurately quantify changes in the proteome. nih.govontosight.ai This proteomic data can then be layered with data from other omics platforms. For instance, researchers can correlate changes in gene expression (transcriptomics) with the actual abundance of the translated proteins (proteomics), revealing post-transcriptional, translational, or degradation-level regulations that would be invisible in a genomics-only study.
Furthermore, integrating proteomics data generated using L-Lysine-15N2 with metabolomics data allows for a deeper understanding of metabolic pathways and their regulation. nih.gov Tracing the incorporation of the 15N label can help elucidate how cellular metabolism and protein synthesis are interconnected, providing insights into metabolic reprogramming in diseases like cancer. nih.gov This multi-layered data is crucial for building predictive models of cellular behavior and identifying novel biomarkers and therapeutic targets. nih.gov The challenge and opportunity lie in developing sophisticated computational and statistical tools to effectively integrate these large, heterogeneous datasets. nih.gov
| Multi-Omics Integration Example | |
| Omics Layer | Contribution from L-Lysine-15N2 |
| Proteomics | Direct quantification of protein synthesis, turnover, and relative abundance between different states using SILAC. nih.govontosight.ai |
| Transcriptomics | Provides a comparative layer to understand the correlation between mRNA levels and actual protein abundance, highlighting post-transcriptional regulation. |
| Metabolomics | Helps connect protein expression changes to metabolic pathway fluxes and the availability of metabolites. nih.gov |
| Genomics | Links protein-level changes to underlying genetic variations or mutations. |
Novel Applications in Systems Biology
Systems biology aims to understand the complex interactions within biological systems, treating them as a whole rather than a collection of individual parts. The dynamic information provided by stable isotopes like L-Lysine-15N2 is invaluable for this purpose.
One emerging application is in the detailed analysis of protein turnover dynamics on a system-wide scale. Pulsed SILAC (pSILAC) experiments, which monitor the rate of incorporation of heavy-labeled amino acids like L-Lysine-15N2 over time, allow researchers to measure the synthesis and degradation rates of thousands of proteins simultaneously. nih.gov This provides a dynamic view of the proteome that is essential for understanding how cells adapt to environmental changes, stress, or disease states.
This kinetic data can be integrated into mathematical models of biological networks, such as protein-protein interaction (PPI) networks and metabolic pathways. nih.gov By quantifying how the components of these networks change over time, researchers can move from static "snapshots" to dynamic "movies" of cellular processes. This approach is being used to study complex cellular functions, such as the regulation of mitochondrial proteins, which are crucial for cellular energy and metabolism. nih.gov The ability to track the flow of nitrogen through metabolic pathways using 15N-labeled compounds also offers a powerful method for metabolic flux analysis, a key component of systems biology. nih.govfrontiersin.org
Advancements in Isotopic Labeling Technologies
The technologies that underpin the use of L-Lysine-15N2 (dihydrochloride) are continuously evolving, enhancing the precision, scope, and efficiency of proteomics and metabolomics studies. musechem.com A significant advancement is the development of more complex labeling strategies beyond the traditional light/heavy SILAC model. For example, "2nSILAC" is a strategy developed for organisms like yeast that allows for complete labeling with both isotope-coded lysine (B10760008) and arginine, even in prototrophic strains that can synthesize their own amino acids. nih.gov
Improvements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are also critical. ontosight.ai Higher resolution and sensitivity in MS instruments enable more accurate and comprehensive quantification of labeled peptides, even in highly complex mixtures. creative-biolabs.com For 15N labeling, which can result in variable mass shifts depending on the number of nitrogen atoms in a peptide, advanced data analysis software is essential. nih.gov Open-access platforms like Protein Prospector now include workflows specifically designed to analyze complex 15N labeling data, making the technique more accessible. nih.gov
Furthermore, the use of artificial intelligence and machine learning is emerging as a powerful tool for analyzing the large datasets generated by isotopic labeling experiments, helping to identify patterns and generate new hypotheses. ontosight.aimetwarebio.com These technological advancements, from novel labeling reagents and strategies to more powerful analytical instruments and data analysis pipelines, will continue to expand the applications of L-Lysine-15N2 in biological research. musechem.com
| Isotopic Labeling Technology | Description | Relevance to L-Lysine-15N2 |
| SILAC | Stable Isotope Labeling by Amino Acids in Cell Culture; uses "light" and "heavy" amino acids to differentially label cell populations for relative protein quantification. ontosight.ai | L-Lysine-15N2 serves as a "heavy" amino acid for incorporation into newly synthesized proteins. creative-biolabs.comisotope.com |
| pSILAC | Pulsed SILAC; a time-course version of SILAC that measures the rate of label incorporation to determine protein synthesis and degradation rates. nih.gov | Provides dynamic, kinetic data on the proteome using L-Lysine-15N2. nih.gov |
| 2nSILAC | A strategy enabling complete metabolic labeling of prototrophic yeast with both labeled lysine and arginine. nih.gov | Extends the utility of L-Lysine-15N2 to a broader range of organisms and research models. nih.gov |
| High-Resolution Mass Spectrometry | Advanced instrumentation that provides high mass accuracy and resolution, improving the identification and quantification of labeled peptides. ontosight.aicreative-biolabs.com | Essential for distinguishing between unlabeled and 15N-labeled peptide signals and accurately measuring their ratios. nih.gov |
Q & A
Q. How can L-Lysine-15N2 (dihydrochloride) be integrated into multi-omics workflows to study lysine-deficient metabolic disorders?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
